molecular formula C17H22ClNO B11942792 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride CAS No. 14185-24-1

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride

Cat. No.: B11942792
CAS No.: 14185-24-1
M. Wt: 291.8 g/mol
InChI Key: JDIIJTZDRPIWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride is a chemical compound with the molecular formula C16H19NO•HCl It is known for its unique structure, which includes a diphenyl group, a methyl group, and a methylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride typically involves the reaction of diphenylmethanol with methylamine under controlled conditions. The process can be summarized as follows:

    Starting Materials: Diphenylmethanol and methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Reaction Mechanism: The diphenylmethanol undergoes nucleophilic substitution with methylamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenyl-2-methyl-3-(dimethylamino)propanol hydrochloride
  • 1,1-Diphenyl-2-methyl-3-(ethylamino)propanol hydrochloride
  • 1,1-Diphenyl-2-methyl-3-(propylamino)propanol hydrochloride

Uniqueness

1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

14185-24-1

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

2-methyl-3-(methylamino)-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-14(13-18-2)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,14,18-19H,13H2,1-2H3;1H

InChI Key

JDIIJTZDRPIWAP-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.